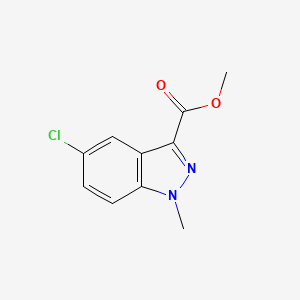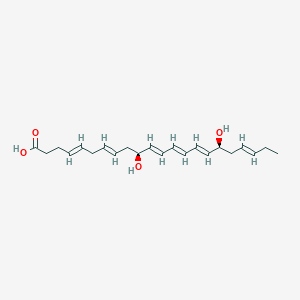
(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10(S),17(S)-Dihydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in resolving inflammation and promoting tissue repair. This compound is part of the family of resolvins, which are known for their anti-inflammatory and pro-resolving properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10(S),17(S)-dihydroxy-docosahexaenoic acid typically involves the enzymatic oxidation of docosahexaenoic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the DHA molecule. Subsequent reduction of these hydroperoxy intermediates yields the dihydroxy product.
Industrial Production Methods: Industrial production of 10(S),17(S)-dihydroxy-docosahexaenoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
化学反応の分析
Types of Reactions: 10(S),17(S)-dihydroxy-docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex lipid mediators.
Reduction: Reduction reactions can convert hydroperoxy intermediates to hydroxy derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Produces hydroxy derivatives of the original compound.
Substitution: Results in modified lipid mediators with altered biological activities.
科学的研究の応用
10(S),17(S)-dihydroxy-docosahexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation resolution.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements.
作用機序
The mechanism of action of 10(S),17(S)-dihydroxy-docosahexaenoic acid involves its interaction with specific receptors on cell surfaces, such as G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound activates signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. Key molecular targets include enzymes involved in the biosynthesis of other pro-resolving lipid mediators and transcription factors that regulate inflammatory gene expression.
類似化合物との比較
- 10(S),17(S)-dihydroxy-docosapentaenoic acid
- 17(S)-hydroxy-docosahexaenoic acid
- Resolvin D1
Comparison: 10(S),17(S)-dihydroxy-docosahexaenoic acid is unique in its dual hydroxy groups at specific positions, which confer distinct anti-inflammatory and pro-resolving properties. Compared to similar compounds, it has a higher potency in resolving inflammation and promoting tissue repair. Its specific stereochemistry also plays a crucial role in its biological activity, making it a valuable compound for therapeutic applications.
特性
分子式 |
C22H32O4 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5+,9-8+,10-3+,11-6+,17-12+,18-13+/t20-,21-/m0/s1 |
InChIキー |
CRDZYJSQHCXHEG-XBRKHTCQSA-N |
異性体SMILES |
CC/C=C/C[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/C/C=C/CCC(=O)O)O)O |
正規SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)
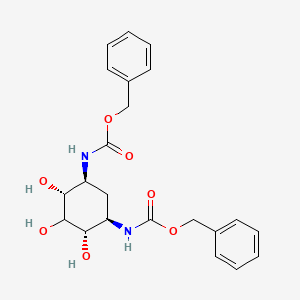
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
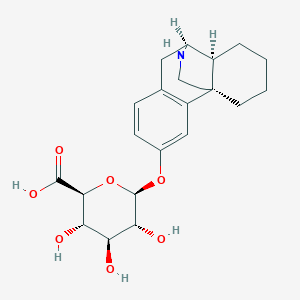
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)


![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)

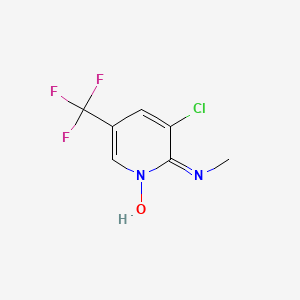
![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)
